ethyl 2-(5-chlorothiophen-2-yl)acetate
Description
Ethyl 2-(5-chlorothiophen-2-yl)acetate is a thiophene-derived ester characterized by a chlorinated aromatic ring and an ethyl acetate functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its structure combines the electron-withdrawing chlorine atom at the 5-position of the thiophene ring with the reactive ester group, enabling diverse chemical transformations such as nucleophilic substitutions, cyclizations, and cross-coupling reactions.
Synthesis of this compound typically involves multi-component reactions. For example, thiophene-2-carbaldehyde derivatives can react with ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol to form pyridinone intermediates, which are subsequently chlorinated using POCl₃ . Alternative routes employ bismuth triflate (Bi(OTf)₃) and iron perchlorate (Fe(ClO₄)₃) as dual catalysts for efficient coupling of urea or benzamide derivatives with thiophene substrates .
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)acetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
OXNCPVPUWJYQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-(5-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-acetylthiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of ethyl (5-chlorothiophen-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(5-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
ethyl 2-(5-chlorothiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl (5-chlorothiophen-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiophene-Based Acetates
Ethyl 2-(5-chlorothiophen-2-yl)acetate belongs to a broader class of thiophene- and aryl-substituted acetates. Key structural analogs and their properties are compared below:

Key Observations:
- Halogen Effects : Bromine substitution (7b) increases melting point compared to chlorine (7d: 46.9°C vs. 7b: 48.8°C), likely due to enhanced van der Waals interactions from the larger bromine atom .
- Functional Group Impact : The benzamido group in 7c reduces crystallinity (low melting point) compared to urea-derived analogs (7d), reflecting differences in hydrogen-bonding capacity .
- Heterocyclic Modifications : Imidazole- or indole-containing derivatives (e.g., compound C ) exhibit distinct electronic properties and biological activity profiles due to aromatic nitrogen atoms, which are absent in the parent thiophene structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for ethyl 2-(5-chlorothiophen-2-yl)acetate?
- Methodology :
- Route : Esterification of 5-chlorothiophene-2-acetic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).
- Optimization : Use Design of Experiments (DoE) to evaluate variables: temperature (60–80°C), catalyst concentration (0.5–2 mol%), and reaction time (4–12 hours). A fractional factorial design reduces experimental runs by 50% while maintaining statistical significance .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for thiophene protons; ester carbonyl at δ ~170–175 ppm).
- X-ray Crystallography : Single-crystal studies at 293 K achieve R-factors <0.06, enabling precise molecular geometry determination .
- HPLC : C18 column with acetonitrile/water (70:30 v/v) mobile phase; UV detection at 254 nm for purity assessment (>98%) .
- Validation : Cross-validate results using EI-MS (molecular ion at m/z 218 [M⁺] with chlorine isotope patterns).
Q. What storage conditions ensure the stability of this compound?
- Methodology :
- Store at -20°C in airtight containers under inert gas (N₂/Ar), based on stability studies of analogous esters showing ≤2% decomposition over 24 months .
- Monitor moisture content via Karl Fischer titration (<0.1%) and verify purity biannually using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodology :
- Step 1 : Re-evaluate computational parameters (e.g., solvent effects omitted in DFT simulations) using explicit solvent models .
- Step 2 : Employ in situ FTIR or Raman spectroscopy to detect transient intermediates not predicted theoretically .
- Step 3 : Conduct kinetic isotope effect studies (e.g., deuterium labeling) to distinguish between competing mechanistic pathways.
Q. What methodologies enable regioselective integration of this compound into complex reactions?
- Methodology :
- Electronic Control : Leverage Hammett σ-parameters (σ = +0.23 for 5-Cl substitution) to predict directing effects .
- Flow Chemistry : Optimize residence time (2–5 minutes) in microreactors to suppress side reactions .
- Real-Time Monitoring : Use Raman spectroscopy with multivariate analysis to detect selectivity shifts >5% .
Q. How can machine learning predict novel derivatives with enhanced bioactivity?
- Methodology :
- QSAR Models : Train on 3D molecular descriptors (DFT-optimized at B3LYP/6-31G* level) and bioactivity data from high-throughput screening .
- Feature Selection : Apply random forest algorithms to identify critical substituent effects (e.g., electron-withdrawing groups at C5).
- Validation : Achieve R² >0.85 via leave-one-out cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
